molecular formula C16H8Br2 B1582538 1,4-Bis(4-bromophenyl)-1,3-butadiyne CAS No. 959-88-6

1,4-Bis(4-bromophenyl)-1,3-butadiyne

Cat. No. B1582538
CAS RN: 959-88-6
M. Wt: 360.04 g/mol
InChI Key: IIERBCCHBFZMQZ-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-1,3-butadiyne is a chemical compound with the molecular formula C16H8Br2. It has a molecular weight of 360.05 .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-bromophenyl)-1,3-butadiyne consists of a butadiyne core with two bromophenyl groups attached at the 1 and 4 positions .


Physical And Chemical Properties Analysis

1,4-Bis(4-bromophenyl)-1,3-butadiyne is a crystal form with a melting point of 265°C .

Scientific Research Applications

1. Synthesis of Single-Molecule Diodes

  • Summary of Application: This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
  • Methods of Application: The compound was obtained from the corresponding tolane precursor by selective hydrogenation . The molecule is end capped with thiols as the anchoring unit for coupling to metallic electrodes .
  • Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .

2. Synthesis of Functionalized Poly(imides)

  • Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
  • Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
  • Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .

3. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

  • Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
  • Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
  • Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .

4. Radical Photopolymerization

  • Summary of Application: The compound is used in the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives for radical photopolymerization .
  • Methods of Application: The compound is synthesized and found to show varying photoactivity upon irradiation at different wavelengths . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .
  • Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, the compound does not show molecular structure change from photolysis results as a result of intramolecular charge transfer .

5. Synthesis of Functionalized Poly(imides)

  • Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
  • Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
  • Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .

6. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

  • Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
  • Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
  • Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .

4. Radical Photopolymerization

  • Summary of Application: The compound is used in the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives for radical photopolymerization .
  • Methods of Application: The compound is synthesized and found to show varying photoactivity upon irradiation at different wavelengths . It efficiently photoinitiates the radical photopolymerization of different (meth)acrylate materials under 365 and 395 nm LED irradiation .
  • Results or Outcomes: The highest double bond conversion of 99.86% is achieved for these materials . Under 470 nm LED, the compound does not show molecular structure change from photolysis results as a result of intramolecular charge transfer .

5. Synthesis of Functionalized Poly(imides)

  • Summary of Application: The compound is used in the synthesis of new functionalized poly(imides) that combine high thermal and mechanical characteristics with solubility in organic solvents .
  • Methods of Application: The compound interacts with various dianhydrides of aromatic carboxylic acids via high-temperature polycondensation .
  • Results or Outcomes: The values of Tg vary from 208 to 230°C, and temperatures corresponding to 10% weight loss fall within the intervals 330–370 and 550–660°C (in air and argon, respectively) .

6. Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

  • Summary of Application: The compound is used in the Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .
  • Methods of Application: The reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) .
  • Results or Outcomes: The product, tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, is obtained .

properties

IUPAC Name

1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERBCCHBFZMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348207
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-bromophenyl)-1,3-butadiyne

CAS RN

959-88-6
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-bromophenyl)-1,3-butadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Shan, Y Mao, A Zhao - Chinese Journal of Chemical Physics, 2019 - pubs.aip.org
On-surface synthesis of semiconducting graphdiyne nanowires usually suffer severe side reactions owing to the high reactivity of the butadiynylene units at noble metal surfaces, …
Number of citations: 4 pubs.aip.org
M Kim - 2021 - search.proquest.com
Poly (dicyanodiacetylene) is a proposed electron-deficient polymer, which can be an attractive intermediate to access n-doped carbon materials. Conjugated benzene ladder …
Number of citations: 0 search.proquest.com
单欢, 毛亚会, 赵爱迪 - 化学物理学报, 2019 - cjcp.ustc.edu.cn
: 由于在贵金属表面的双炔单元具有高反应活性, 表面合成半导体性质的石墨双炔纳米线通常会受到副反应的严重影响, 难以分立的纳米线的高质量制备. 本文利用化学气相沉积1, 4-bis (4-…
Number of citations: 2 cjcp.ustc.edu.cn
单欢, 毛亚会, 赵爱迪 - Chinese Journal of Chemical Physics, 2019
Number of citations: 0

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